

Technical Support Center: Overcoming Phenamacril Resistance in Fusarium Field Isolates

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Compound of Interest

Compound Name: **Phenamacril**

Cat. No.: **B1673093**

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering **Phenamacril** resistance in Fusarium field isolates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Phenamacril** and what is its mechanism of action against Fusarium?

Phenamacril (also known as JS399-19) is a novel, site-specific cyanoacrylate fungicide highly effective against many Fusarium species.^{[1][2]} Its primary mode of action is the inhibition of the class I myosin motor protein (Myo1 or Myosin-5).^{[1][2][3]} **Phenamacril** binds to an allosteric pocket within the actin-binding cleft of the myosin motor domain, which non-competitively inhibits its ATPase activity.^{[4][5]} This disruption of myosin function interferes with essential cellular processes such as mycelial growth and vesicle transport, ultimately leading to fungal cell death.^{[1][6]}

Q2: What is the primary mechanism of **Phenamacril** resistance in Fusarium field isolates?

The predominant mechanism of **Phenamacril** resistance in Fusarium is the development of point mutations in the gene encoding the target protein, myosin I (FgMyo1 or FvMyo1).^{[3][7][8]} These mutations alter the amino acid sequence of the myosin protein, reducing its binding affinity for **Phenamacril** and rendering the fungicide less effective.^{[7][8]}

Q3: Are there specific mutations in the myosin I gene that are known to confer **Phenamacril** resistance?

Yes, several specific point mutations in the myosin I gene have been identified in various *Fusarium* species that correlate with different levels of **Phenamacril** resistance. These mutations are often clustered within the actin-binding cleft of the myosin motor domain.

Table 1: Documented Point Mutations in Myosin I Conferring **Phenamacril** Resistance in *Fusarium* Species

Fusarium Species	Gene	Amino Acid Substitution	Level of Resistance
<i>F. graminearum</i>	FgMyo1	K216R/E, S217P/L, E420K/G/D	Strong
S418R, I424R, A577G	Intermediate		
<i>F. fujikuroi</i>	Myosin-5	K218T, S219P/L	Strong
<i>F. verticillioides</i>	FvMyo1	S73L, E276K	High
<i>F. oxysporum</i>	FoMyo5	V151A, S418T	Poor (Intrinsic)
<i>F. solani</i>	Myosin-5	T218S, K376M	Intrinsic

Troubleshooting Guides

This section provides guidance for researchers facing challenges with **Phenamacril**-resistant *Fusarium* isolates in their experiments.

Problem 1: My *Fusarium* field isolate shows high tolerance to **Phenamacril** in my in vitro assays.

Possible Cause: The isolate may harbor a mutation in the myosin I gene, leading to target-site resistance.

Troubleshooting Steps:

- Confirm Resistance with a Dose-Response Curve:

- Perform a minimal inhibitory concentration (MIC) or half-maximal effective concentration (EC50) assay to quantify the level of resistance. Compare the results to a known sensitive (wild-type) strain. A significant increase in the MIC or EC50 value for the field isolate is indicative of resistance.
- Sequence the Myosin I Gene:
 - Extract genomic DNA from the resistant isolate.
 - Amplify the myosin I gene using PCR with primers designed to flank the coding sequence.
 - Sequence the PCR product and compare it to the wild-type myosin I sequence to identify any point mutations. Refer to Table 1 for known resistance-conferring mutations.
- Consider Alternative Fungicides for Experimental Controls:
 - If the goal is to inhibit fungal growth as a positive control in your experiment and the isolate is confirmed to be **Phenamacril**-resistant, consider using a fungicide with a different mode of action. There is generally no cross-resistance between **Phenamacril** and other classes of fungicides.[2]

Problem 2: I have identified a mutation in the myosin I gene of my resistant isolate. How can I experimentally confirm that this mutation is responsible for the resistance?

Possible Cause: While the identified mutation is likely the cause of resistance, experimental validation is necessary.

Troubleshooting Steps:

- Site-Directed Mutagenesis and Complementation:
 - Use a CRISPR/Cas9-based gene editing approach to introduce the identified mutation into a sensitive wild-type strain.[9][10][11]
 - Perform a complementation experiment by introducing the wild-type version of the myosin I gene into the resistant strain.

- Assess the **Phenamacril** sensitivity of the engineered strains. Re-creation of resistance in the wild-type background and restoration of sensitivity in the resistant background will confirm the role of the mutation.
- Heterologous Expression and In Vitro ATPase Assay:
 - Clone and express both the wild-type and the mutated myosin I motor domains in a heterologous system like *E. coli*.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
 - Purify the recombinant proteins.
 - Perform an in vitro ATPase activity assay in the presence of varying concentrations of **Phenamacril**. A reduced inhibitory effect of **Phenamacril** on the ATPase activity of the mutated protein compared to the wild-type will confirm its role in resistance.[\[4\]](#)[\[17\]](#)[\[18\]](#)

Problem 3: I want to screen new compounds for their efficacy against **Phenamacril**-resistant *Fusarium* strains. What experimental approaches can I use?

Possible Cause: Overcoming existing resistance mechanisms is a key challenge in fungicide development.

Troubleshooting Steps:

- High-Throughput Screening using Resistant Strains:
 - Utilize confirmed **Phenamacril**-resistant *Fusarium* isolates for your primary screen.
 - Employ a broth microdilution assay to determine the MIC of your test compounds against both resistant and sensitive strains. This will allow you to identify compounds with a different mode of action or those that can overcome the resistance mechanism.
- In Vitro Myosin I ATPase Inhibition Assay with Resistant Protein:
 - Use the purified recombinant resistant myosin I protein (as described in Troubleshooting Problem 2) for in vitro screening of your compound library. This will identify compounds that can directly inhibit the mutated enzyme.
- Investigate Synergistic Effects:

- While not extensively documented for **Phenamacril**, you can experimentally test for synergistic effects between your compounds and **Phenamacril**.
- Perform a checkerboard assay to assess the combined effect of **Phenamacril** and your test compounds on the growth of resistant isolates. A fractional inhibitory concentration (FIC) index can be calculated to determine if the interaction is synergistic, additive, or antagonistic.

Experimental Protocols

Determination of Minimal Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.[\[19\]](#)

Materials:

- Fusarium isolates (test and control strains)
- Potato Dextrose Agar (PDA)
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- 96-well flat-bottom microtiter plates
- Spectrophotometer or microplate reader
- Phenamacril** stock solution (in DMSO)
- Sterile saline with 0.05% Tween 80

Procedure:

- Inoculum Preparation:
 - Culture Fusarium isolates on PDA plates at 28°C for 5-7 days to promote sporulation.

- Harvest conidia by flooding the plate with sterile saline-Tween solution and gently scraping the surface.
- Filter the suspension through sterile cheesecloth to remove mycelial fragments.
- Adjust the conidial suspension to a concentration of $1-5 \times 10^6$ conidia/mL using a hemocytometer.
- Dilute this suspension 1:50 in RPMI-1640 medium to obtain the final inoculum concentration.
- Drug Dilution:
 - Prepare serial twofold dilutions of **Phenamacril** in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 64 μ g/mL.
 - Include a drug-free well (growth control) and a non-inoculated well (sterility control).
- Inoculation and Incubation:
 - Add 100 μ L of the final inoculum to each well containing 100 μ L of the diluted drug, resulting in a final volume of 200 μ L.
 - Incubate the plates at 35°C for 48-72 hours.
- MIC Determination:
 - The MIC is defined as the lowest concentration of **Phenamacril** that causes complete (100%) inhibition of visible growth compared to the drug-free control well.[\[20\]](#)

In Vitro Myosin I ATPase Activity Assay

This protocol is a generalized method for measuring the effect of inhibitors on myosin ATPase activity.

Materials:

- Purified recombinant Fusarium myosin I (wild-type and resistant mutant)

- Actin
- Assay buffer (e.g., 25 mM imidazole pH 7.5, 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
- ATP solution
- **Phenamacril** or other test compounds
- Malachite green reagent for phosphate detection (or a commercial ATPase assay kit)
- 96-well microtiter plate
- Spectrophotometer

Procedure:

- Reaction Setup:
 - In a 96-well plate, combine the assay buffer, actin, and myosin I protein.
 - Add varying concentrations of **Phenamacril** or the test compound to the wells. Include a no-inhibitor control.
 - Pre-incubate the mixture at room temperature for 10-15 minutes.
- Initiate the Reaction:
 - Start the reaction by adding ATP to each well.
- Incubation:
 - Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes) during which the reaction is linear.
- Stop the Reaction and Detect Phosphate:
 - Stop the reaction by adding a quenching solution (e.g., EDTA).

- Add the malachite green reagent to each well to detect the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
- Data Analysis:
 - Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for malachite green).
 - Create a standard curve using known concentrations of phosphate.
 - Calculate the amount of Pi released in each reaction.
 - Plot the percentage of ATPase activity versus the inhibitor concentration to determine the IC50 value.

CRISPR/Cas9-Mediated Gene Editing of Myosin I

This is a generalized workflow for creating a point mutation in the myosin I gene of Fusarium.

Materials:

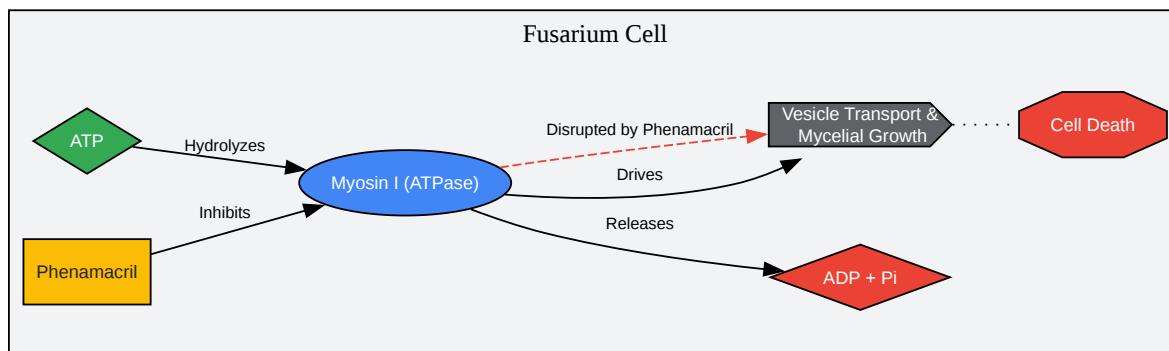
- Fusarium wild-type strain
- CRISPR/Cas9 system components (Cas9 nuclease, guide RNA targeting myosin I)
- Donor DNA template containing the desired point mutation and flanking homology arms
- Protoplast generation buffers and enzymes (e.g., lysing enzymes from *Trichoderma harzianum*)
- PEG-calcium chloride solution for transformation
- Selective medium (e.g., containing a selectable marker like hygromycin B)

Procedure:

- Design and Synthesize Guide RNA (gRNA):

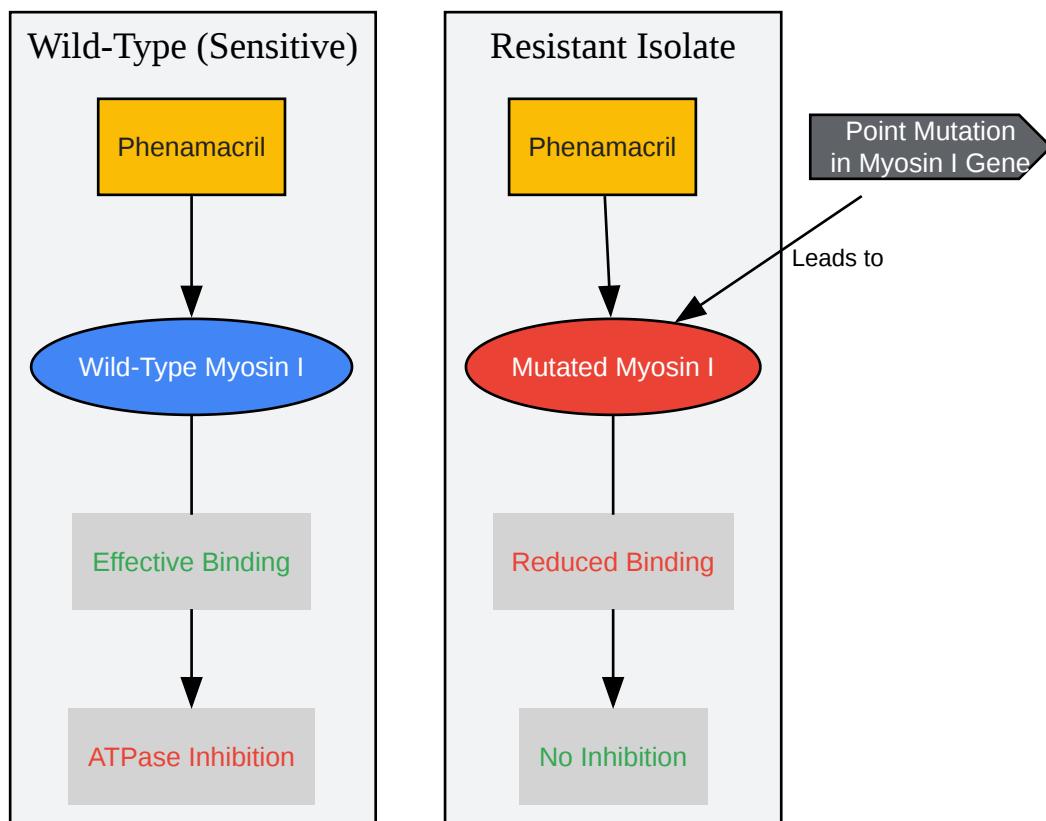
- Design a gRNA that targets a region close to the desired mutation site in the myosin I gene.
- Prepare Donor DNA:
 - Synthesize a donor DNA fragment containing the point mutation of interest, flanked by homology arms (typically 500-1000 bp) that match the sequences upstream and downstream of the gRNA target site.
- Generate Fusarium Protoplasts:
 - Grow the wild-type Fusarium strain in liquid medium.
 - Harvest and wash the mycelia.
 - Digest the fungal cell walls using a mixture of cell wall-degrading enzymes to generate protoplasts.
- Transform Protoplasts:
 - Co-transform the protoplasts with the Cas9-gRNA complex (as a ribonucleoprotein or expressed from a plasmid) and the donor DNA template using a PEG-mediated method.
- Select and Screen Transformants:
 - Plate the transformed protoplasts on a selective regeneration medium.
 - Isolate individual transformants and screen for the desired mutation by PCR and Sanger sequencing of the myosin I gene.
- Phenotypic Analysis:
 - Confirm the acquisition of **Phenamacril** resistance in the successfully edited strains by performing MIC assays as described in Protocol 1.

Visualizations



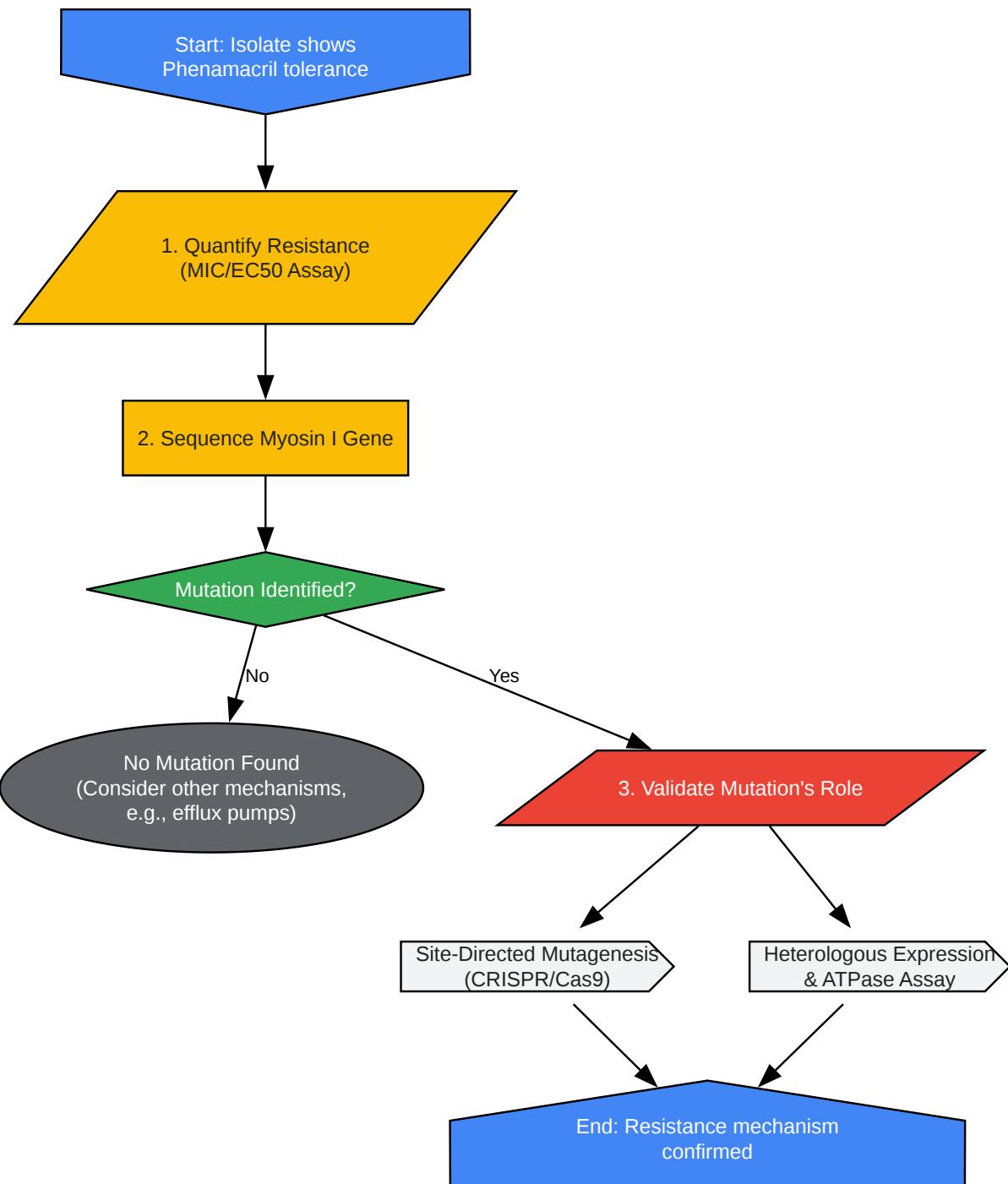
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Caption: Mechanism of action of **Phenamacril** in Fusarium.



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Caption: Molecular basis of **Phenamacril** resistance in *Fusarium*.



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Caption: Troubleshooting workflow for **Phenamacril** resistance.

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